chemical structure and properties of 3-(5-Fluoro-2-nitrophenyl)propanoic acid
chemical structure and properties of 3-(5-Fluoro-2-nitrophenyl)propanoic acid
An In-depth Technical Guide to 3-(5-Fluoro-2-nitrophenyl)propanoic Acid
Abstract
This whitepaper provides a comprehensive technical overview of 3-(5-Fluoro-2-nitrophenyl)propanoic acid, a substituted phenylpropanoic acid derivative of significant interest in synthetic and medicinal chemistry. The document delineates its chemical structure, physicochemical properties, and spectroscopic characteristics. A detailed, field-proven synthetic protocol is presented, accompanied by an in-depth analysis of the molecule's chemical reactivity, focusing on the interplay between the carboxylic acid, nitro, and fluoro functional groups. This guide explores the compound's potential as a versatile building block in drug discovery and materials science, grounded in the known bioactivity of related fluorinated and nitrophenyl compounds. The content is structured to serve as an essential resource for researchers, chemists, and drug development professionals, providing both foundational knowledge and practical insights.
Introduction: Strategic Importance in Synthesis
3-(5-Fluoro-2-nitrophenyl)propanoic acid is a bifunctional organic compound that serves as a valuable intermediate in chemical synthesis. The molecule incorporates three key features that make it a highly versatile scaffold:
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A Phenylpropanoic Acid Core: This motif is prevalent in a variety of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs).[1]
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An Ortho-Nitro Substituent: The nitro group is a powerful electron-withdrawing group and a crucial synthetic handle. It can be readily reduced to an amine, which opens pathways for a vast array of derivatizations, including amide bond formation, diazotization, and the synthesis of heterocyclic systems.
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A Meta-Fluoro Substituent: The incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The fluorine atom can significantly enhance metabolic stability, increase binding affinity to target proteins, and improve bioavailability by modulating lipophilicity.[2][3]
The strategic placement of these groups—the activating nitro group and the modulating fluoro group on a phenylpropanoic acid backbone—creates a molecule primed for use in the construction of complex chemical libraries and as a starting point for the development of novel therapeutic agents.
Physicochemical and Structural Properties
The structural and electronic properties of 3-(5-Fluoro-2-nitrophenyl)propanoic acid are dictated by its unique combination of functional groups. While extensive experimental data for this specific molecule is not broadly published, its properties can be reliably predicted based on established chemical principles and data from closely related analogs.
Chemical Structure
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Procedure
Causality Statement: This synthesis employs a classic malonic ester strategy. The initial bromination creates an electrophilic benzylic position. This is followed by nucleophilic attack by the diethyl malonate enolate. The final step involves the simultaneous hydrolysis of the diester and decarboxylation of the resulting malonic acid intermediate under harsh acidic conditions, which is a standard and high-yielding transformation.
Step 1: Benzylic Bromination
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To a solution of 5-fluoro-2-nitrotoluene in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) (1.1 equivalents).
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Add a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).
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Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield crude 1-(bromomethyl)-5-fluoro-2-nitrobenzene.
Step 2: Diethyl Malonate Alkylation
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Prepare a solution of sodium ethoxide (NaOEt) in absolute ethanol.
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To this solution, add diethyl malonate (1.0 equivalent) dropwise at 0 °C to form the enolate.
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Add the crude 1-(bromomethyl)-5-fluoro-2-nitrobenzene from Step 1, dissolved in ethanol, to the enolate solution.
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Allow the mixture to warm to room temperature and stir overnight.
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Neutralize the mixture and remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether.
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Dry the combined organic extracts over sodium sulfate, filter, and concentrate to yield crude diethyl (5-fluoro-2-nitrobenzyl)malonate.
Step 3: Hydrolysis and Decarboxylation
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Combine the crude malonate derivative from Step 2 with a mixture of acetic acid and 20% aqueous hydrochloric acid. [4]2. Heat the mixture under reflux for 16-24 hours. This harsh condition is necessary to hydrolyze both ester groups and induce decarboxylation.
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Cool the reaction mixture to room temperature and concentrate under reduced pressure.
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Add water and basify with 10% sodium hydroxide solution to deprotonate the carboxylic acid, moving it to the aqueous layer.
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Wash the aqueous layer with diethyl ether to remove any non-acidic organic impurities. [4]6. Carefully acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.
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Collect the solid product by filtration.
Step 4: Purification
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The crude solid can be purified by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture, to yield pure 3-(5-Fluoro-2-nitrophenyl)propanoic acid. [4]2. Dry the purified solid under vacuum. The identity and purity should be confirmed by NMR, IR spectroscopy, and melting point analysis.
Chemical Reactivity and Mechanistic Insights
The molecule's reactivity is governed by the distinct properties of its functional groups. Understanding these sites is critical for its strategic use in further synthetic transformations.
Caption: Key reactive sites on 3-(5-Fluoro-2-nitrophenyl)propanoic acid.
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Carboxylic Acid Group: This site undergoes typical carboxylate reactions. It can be readily converted to esters, amides (using coupling agents like EDC/HOBt), or acid chlorides. It can also be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄.
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Nitro Group: This is arguably the most versatile functional group for derivatization. Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl) efficiently converts the nitro group to an aniline derivative. This resulting amine is a potent nucleophile and a precursor for building diverse heterocyclic structures or for peptide-like couplings.
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Aromatic Ring: The powerful electron-withdrawing nature of the ortho-nitro group strongly deactivates the ring toward electrophilic aromatic substitution. Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the fluorine-bearing C5 position, which is para to the nitro group. This allows for the displacement of the fluoride ion by suitable nucleophiles (e.g., alkoxides, amines) to introduce further diversity.
Applications in Research and Drug Development
The unique structural combination of 3-(5-Fluoro-2-nitrophenyl)propanoic acid makes it a high-value intermediate for several research applications:
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Scaffold for Medicinal Chemistry: As a bifunctional molecule, it can be elaborated at both the carboxylic acid and the (reduced) nitro group positions. This makes it an ideal scaffold for creating libraries of compounds for screening against various biological targets. The fluorophenylpropanoic acid core is a validated pharmacophore in several drug classes. [1]* Synthesis of Heterocyclic Compounds: The corresponding amino acid (after nitro reduction) is a direct precursor to various pharmaceutically relevant heterocycles. For instance, intramolecular cyclization can lead to lactams, while condensation with other bifunctional reagents can yield benzodiazepines, quinoxalines, or other fused ring systems.
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Probes and Labeled Compounds: The presence of a reactive handle (the eventual amine) allows for the attachment of fluorescent tags, biotin labels, or other reporter groups, making it useful for developing chemical probes to study biological systems.
Safety and Handling
As with all laboratory chemicals, 3-(5-Fluoro-2-nitrophenyl)propanoic acid should be handled with appropriate care in a well-ventilated fume hood.
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Hazard Class: Expected to be an irritant. Similar compounds are classified as acute oral toxins and cause skin and eye irritation. [5][6]* Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
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Storage: Store in a cool, dry place, sealed in a tightly closed container.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
3-(5-Fluoro-2-nitrophenyl)propanoic acid is a strategically designed chemical building block with significant potential for synthetic and medicinal chemistry. Its combination of a propanoic acid side chain, a reducible nitro group, and a metabolically robust fluoro-aromatic ring provides multiple avenues for chemical modification. The synthetic protocols are based on well-established, reliable chemical transformations, ensuring its accessibility. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile intermediate into their research and development programs, paving the way for the discovery of novel molecules with tailored properties.
References
-
Synthesis of 3-(2-nitrophenyl)propionic acid. PrepChem.com. [Link]
-
Chemical Properties of 3-Chloro-2-fluorobenzoic acid, 2-nitro-5-fluorophenyl ester. Cheméo. [Link]
-
Propanoic acid, 3-fluoro-. PubChem, National Institutes of Health. [Link]
-
3-(5-Bromo-2-fluoro-phenyl)-propionic acid | 881189-58-8. J&K Scientific. [Link]
-
Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Radboud Repository. [Link]
-
Synthetic procedures for the synthesis of 3-nitropropanoic acid. ResearchGate. [Link]
-
3-(5-nitro-2-furyl)propanoic acid. ChemSynthesis. [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]
-
Propionic acid. Wikipedia. [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. National Center for Biotechnology Information (PMC). [Link]
-
3-amino-3-(2-fluoro-5-nitrophenyl)propanoic acid hydrochloride. PubChemLite. [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate. [Link]
-
Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. Scilit. [Link]
-
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Link]
Sources
- 1. Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities | Scilit [scilit.com]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. 3-(5-Bromo-2-fluorophenyl)propionic acid AldrichCPR 881189-58-8 [sigmaaldrich.com]
- 6. 3-(5-Chloro-2-fluorophenyl)propanoic acid | 135832-52-9 [sigmaaldrich.com]
